N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide
Description
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a benzamide moiety substituted with ethoxy and methoxy groups. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-13-7-4-11(10-14(13)19-2)15(18)17(9-8-16)12-5-6-12/h4,7,10,12H,3,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVYFXNZCUUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a variety of substituted benzamides or other derivatives .
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . The exact molecular targets and pathways for this compound would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and derivatives, such as:
- N-cyanomethyl-2-chloroisonicotinamide
- N-cyanomethyl-2,3-dimethylpyridinium salts
- N-cyanomethyl-isoquinolinium salts
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
